molecular formula C9H14O B13214728 5-Oxatricyclo[7.1.0.0,4,6]decane

5-Oxatricyclo[7.1.0.0,4,6]decane

Cat. No.: B13214728
M. Wt: 138.21 g/mol
InChI Key: JXZWFEFBDGBUGO-UHFFFAOYSA-N
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Description

5-Oxatricyclo[7100,4,6]decane is a polycyclic organic compound characterized by a unique tricyclic structure incorporating an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxatricyclo[7.1.0.0,4,6]decane typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the use of a gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the efficient preparation of enantiomerically pure compounds.

Industrial Production Methods: While specific industrial production methods for 5-Oxatricyclo[710

Chemical Reactions Analysis

Types of Reactions: 5-Oxatricyclo[7.1.0.0,4,6]decane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the oxygen atom within its structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-Oxatricyclo[7.1.0.0,4,6]decane has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-Oxatricyclo[7.1.0.0,4,6]decane exerts its effects involves its interaction with specific molecular targets and pathways. For instance, derivatives of similar compounds have been shown to modulate the activity of NMDA receptors and voltage-gated calcium channels, providing neuroprotective effects . The exact molecular targets and pathways for this compound are still under investigation.

Comparison with Similar Compounds

Uniqueness: 5-Oxatricyclo[7100,4,6]decane is unique due to its specific tricyclic structure incorporating an oxygen atom, which imparts distinct chemical properties and reactivity

Properties

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

5-oxatricyclo[7.1.0.04,6]decane

InChI

InChI=1S/C9H14O/c1-3-8-9(10-8)4-2-7-5-6(1)7/h6-9H,1-5H2

InChI Key

JXZWFEFBDGBUGO-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(O2)CCC3C1C3

Origin of Product

United States

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